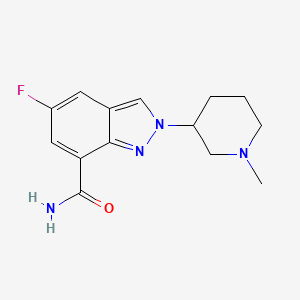
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indazole-7-carboxamide derivatives: These compounds share the indazole core and carboxamide group but may differ in other substituents.
Fluorinated indazoles: Compounds with a fluorine atom on the indazole ring.
Piperidine-containing indazoles: Compounds with a piperidine moiety attached to the indazole ring.
Uniqueness
5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is unique due to the specific combination of the fluorine atom, piperidine moiety, and carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H17FN4O |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
5-fluoro-2-(1-methylpiperidin-3-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-3-11(8-18)19-7-9-5-10(15)6-12(14(16)20)13(9)17-19/h5-7,11H,2-4,8H2,1H3,(H2,16,20) |
InChI-Schlüssel |
MERFKGXARLTHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


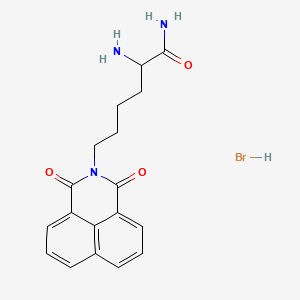

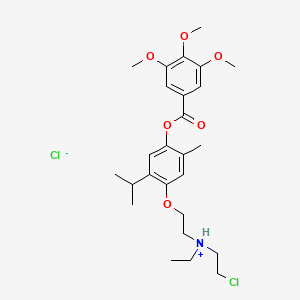
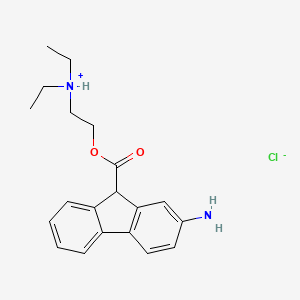
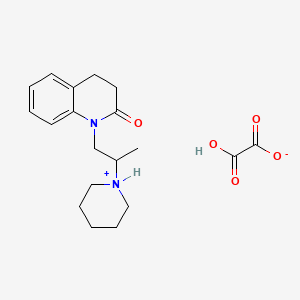
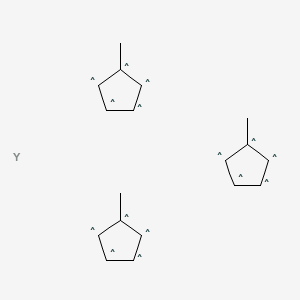


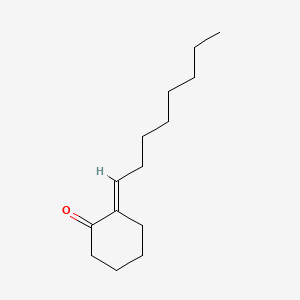
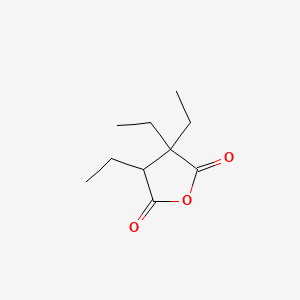
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)


